N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide
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Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a fluorine atom, and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 2,6-dimethylphenol as the primary starting materials.
Formation of Intermediate: The 2,6-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,6-dimethylphenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(2,6-dimethylphenoxy)acetyl chloride is then reacted with 5-amino-2-fluoroaniline in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(5-Amino-2-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(5-Amino-2-bromophenyl)-2-(2,6-dimethylphenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-4-3-5-11(2)16(10)21-9-15(20)19-14-8-12(18)6-7-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKNPONXPSJDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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